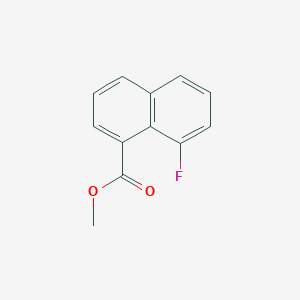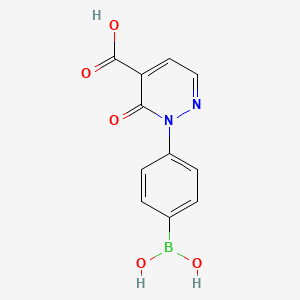
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a pyridazine ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the boron atom makes it a valuable building block in organic synthesis, particularly in reactions involving boronic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The starting material, 4-bromophenylboronic acid, is synthesized through the bromination of phenylboronic acid.
Cyclization: The boronic acid intermediate undergoes cyclization with hydrazine to form the pyridazine ring.
Oxidation: The resulting compound is then oxidized to introduce the keto group at the 3-position of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with molecular targets through its boronic acid moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Boronophenylalanine: Used in BNCT and has a similar boronic acid moiety.
2-(4-Boronophenyl)quinoline-4-carboxylic acid: Used as a fluorescent probe for catecholamines.
Biphenyl-4,4’-diboronic acid: Employed in the synthesis of cycloparaphenylenes and organic thin-film transistors.
Uniqueness
2-(4-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its combination of a boronic acid moiety with a pyridazine ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential use in BNCT highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C11H9BN2O5 |
|---|---|
Molekulargewicht |
260.01 g/mol |
IUPAC-Name |
2-(4-boronophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H9BN2O5/c15-10-9(11(16)17)5-6-13-14(10)8-3-1-7(2-4-8)12(18)19/h1-6,18-19H,(H,16,17) |
InChI-Schlüssel |
PPWCUMWOEMKSLX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)N2C(=O)C(=CC=N2)C(=O)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
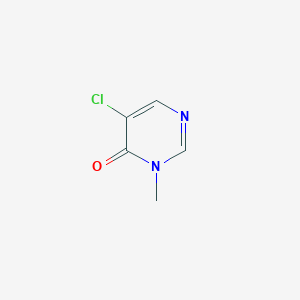


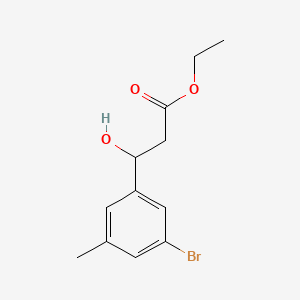
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)
![Imidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13672368.png)
![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)
![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)

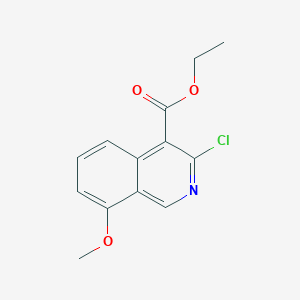
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
